![molecular formula C16H17BrO5 B14208852 Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester CAS No. 826992-34-1](/img/structure/B14208852.png)
Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester is a complex organic compound that features a butanoic acid backbone with an ethyl ester functional group. This compound is characterized by the presence of a benzofuran ring substituted with an acetyl and a bromo group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through a series of reactions including cyclization and bromination. The acetyl group is then introduced via Friedel-Crafts acylation. Finally, the butanoic acid moiety is esterified with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce the acetyl group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. The benzofuran ring is known for its pharmacological properties, and modifications to this structure can lead to the development of new drugs.
Medicine
In medicine, compounds similar to butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester are investigated for their potential therapeutic effects. These compounds may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The acetyl and bromo groups can further influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- Butanoic acid, 2-bromo-, ethyl ester
- 2-Butenoic acid, 4-bromo-, ethyl ester
Uniqueness
Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester is unique due to the presence of the benzofuran ring with specific substitutions. This structure imparts distinct chemical and biological properties that are not observed in simpler analogs. The combination of the acetyl and bromo groups with the benzofuran ring makes this compound particularly interesting for research and industrial applications.
特性
CAS番号 |
826992-34-1 |
|---|---|
分子式 |
C16H17BrO5 |
分子量 |
369.21 g/mol |
IUPAC名 |
ethyl 4-[(2-acetyl-4-bromo-1-benzofuran-7-yl)oxy]butanoate |
InChI |
InChI=1S/C16H17BrO5/c1-3-20-15(19)5-4-8-21-13-7-6-12(17)11-9-14(10(2)18)22-16(11)13/h6-7,9H,3-5,8H2,1-2H3 |
InChIキー |
WXLLHFANJNYWMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCOC1=C2C(=C(C=C1)Br)C=C(O2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


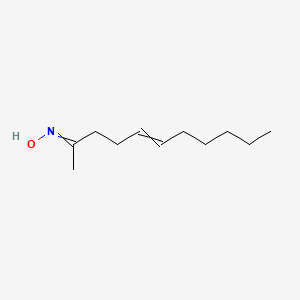
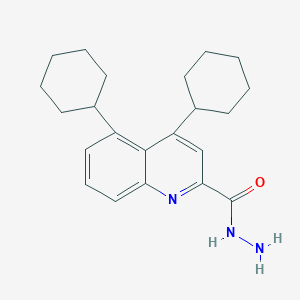
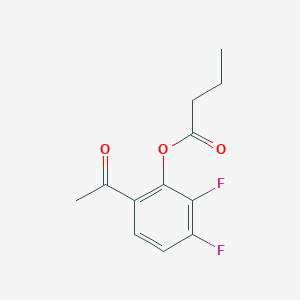
![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
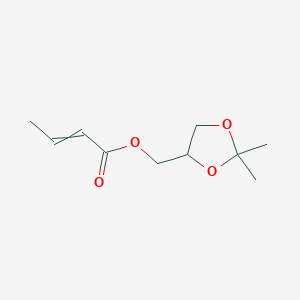
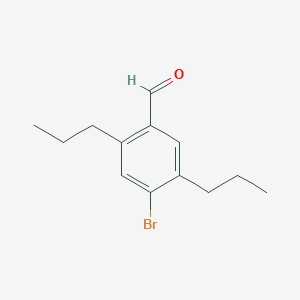
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
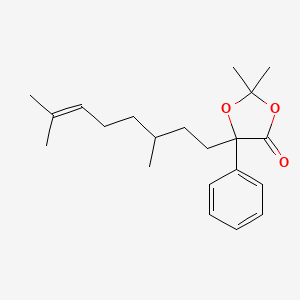
![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)

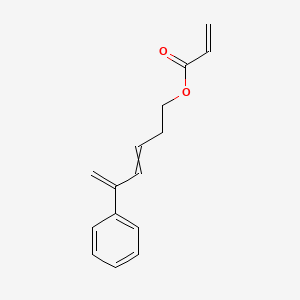
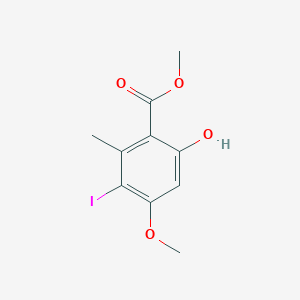
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
